molecular formula C6H10BrClO2 B12833512 2-(Bromomethyl)-2-(chloromethyl)-1,3-dioxane CAS No. 60935-30-0

2-(Bromomethyl)-2-(chloromethyl)-1,3-dioxane

Cat. No.: B12833512
CAS No.: 60935-30-0
M. Wt: 229.50 g/mol
InChI Key: BWFZJXCTRFZERD-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-2-(chloromethyl)-1,3-dioxane is an organic compound featuring a dioxane ring substituted with bromomethyl and chloromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-2-(chloromethyl)-1,3-dioxane typically involves the reaction of 1,3-dioxane with bromomethyl and chloromethyl reagents. One common method is the halogenation of 1,3-dioxane using N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and product purity. The use of automated systems can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-2-(chloromethyl)-1,3-dioxane can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl and chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the halomethyl groups to methyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Nucleophilic Substitution: Substituted dioxanes with various functional groups.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Methyl-substituted dioxanes.

Scientific Research Applications

2-(Bromomethyl)-2-(chloromethyl)-1,3-dioxane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: Employed in the modification of biomolecules for studying biological pathways and mechanisms.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-2-(chloromethyl)-1,3-dioxane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the halomethyl groups act as electrophiles, attracting nucleophiles to form new bonds. The dioxane ring provides a stable framework that influences the reactivity and selectivity of these reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)-1,3-dioxane: Lacks the chloromethyl group, leading to different reactivity and applications.

    2-(Chloromethyl)-1,3-dioxane: Lacks the bromomethyl group, affecting its chemical behavior.

    1,3-Dioxane: The parent compound without halomethyl substitutions, used as a solvent and in various chemical syntheses.

Uniqueness

2-(Bromomethyl)-2-(chloromethyl)-1,3-dioxane is unique due to the presence of both bromomethyl and chloromethyl groups, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis. The combination of these functional groups allows for selective modifications and the creation of diverse chemical entities.

Properties

CAS No.

60935-30-0

Molecular Formula

C6H10BrClO2

Molecular Weight

229.50 g/mol

IUPAC Name

2-(bromomethyl)-2-(chloromethyl)-1,3-dioxane

InChI

InChI=1S/C6H10BrClO2/c7-4-6(5-8)9-2-1-3-10-6/h1-5H2

InChI Key

BWFZJXCTRFZERD-UHFFFAOYSA-N

Canonical SMILES

C1COC(OC1)(CCl)CBr

Origin of Product

United States

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